molecular formula C25H27N3O6S B3007505 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878057-69-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B3007505
CAS RN: 878057-69-3
M. Wt: 497.57
InChI Key: LYUHJXAWYUBHKY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that appears to be related to piperidine derivatives, which are known for their various biological activities. The structure suggests the presence of a piperidine moiety, an indole group, and a sulfonylacetamide linkage, which are often seen in pharmacologically active compounds. The benzo[d][1,3]dioxol-5-ylmethyl group indicates the presence of a methylenedioxyphenyl component, which is a common feature in many bioactive molecules.

Synthesis Analysis

While the specific synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is not detailed in the provided papers, similar piperidine derivatives have been synthesized through various methods. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with a piperidine followed by N-sulfonation . This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by spectroscopic methods such as 1H-NMR and IR, as well as elemental analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule. The presence of a piperidine ring, a sulfonyl group, and an indole moiety would be expected to contribute to the molecule's chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, often related to their function as ligands for biological receptors. N-alkylation of the sulfonamide moiety has been used to design selective receptor ligands or multifunctional agents . The reactivity of the sulfonyl group and the piperidine nitrogen can be exploited to introduce additional functional groups or to modify the compound's pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a piperidine ring typically imparts basicity to the molecule, which can affect its solubility and permeability. The sulfonyl group is polar and may enhance the compound's solubility in water. The indole moiety is aromatic and contributes to the molecule's overall stability and potential for π-π interactions. These properties are crucial for the compound's biological activity and pharmacokinetics.

Relevant Case Studies

The provided papers do not include case studies on the exact compound . However, related piperidine derivatives have been evaluated for their biological activities. For example, certain N-alkylated arylsulfonamides showed antidepressant-like and pro-cognitive properties in animal models . Another piperidine derivative was found to be a potent inhibitor of acetylcholinesterase and showed promise as an antidementia agent . These studies highlight the therapeutic potential of piperidine derivatives in treating central nervous system disorders and suggest that the compound may also possess significant biological activities.

Scientific Research Applications

Synthesis and Antibacterial Study

Researchers have synthesized various N-substituted derivatives of acetamide, which include compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide. These compounds were found to exhibit moderate to talented antibacterial activity, highlighting their potential in developing new antibacterial agents (Khalid et al., 2016).

Enzyme Inhibitory Activity

In a related study, N-substituted acetamide derivatives bearing a piperidine nucleus were synthesized and evaluated for their activity against enzymes like acetylcholinesterase and butyrylcholinesterase. The study concluded that these compounds showed promising activity, suggesting their potential application in the treatment of diseases related to enzyme dysfunction (Khalid et al., 2012).

Antimicrobial and Antioxidant Agents

Another study involved the synthesis of compounds with benzodiazepine structures bearing indole moieties, which demonstrated potent antimicrobial and antioxidant activities. These findings suggest the potential application of such compounds in the treatment and prevention of oxidative stress-related diseases and infections (Naraboli & Biradar, 2017).

Antimalarial and Antiviral Applications

There's also research indicating the potential use of related sulfonamide derivatives in antimalarial and antiviral therapies. A study highlighted the effectiveness of these compounds in inhibiting enzymes critical for the survival of pathogens like malaria and SARS-CoV-2 (Fahim & Ismael, 2021).

Cancer Research

In the field of oncology, various derivatives structurally related to this compound have shown promise as antitumor agents. These compounds exhibit potential in inhibiting cancer cell proliferation, providing a basis for further research in cancer treatment (Ahmed et al., 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6S/c29-24(26-13-18-8-9-21-22(12-18)34-17-33-21)16-35(31,32)23-14-28(20-7-3-2-6-19(20)23)15-25(30)27-10-4-1-5-11-27/h2-3,6-9,12,14H,1,4-5,10-11,13,15-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUHJXAWYUBHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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